molecular formula C12H13FO3 B13632864 Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13632864
M. Wt: 224.23 g/mol
InChI Key: ANXSZPSRSYZERM-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through the formation of a diazo intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form a diol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)-3-methyloxirane-2,3-diol.

    Reduction: Formation of ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the oxirane ring.

    Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Contains a ketone group instead of the oxirane ring.

Uniqueness

Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and biological activity. The combination of the fluorophenyl group and the oxirane ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

ANXSZPSRSYZERM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)F

Origin of Product

United States

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